2,2'-Dimethylbenzidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the Production of Polyimide Aerogels

Specific Scientific Field: Material Science and Engineering

Methods of Application or Experimental Procedures: The PI aerogel network is formed through imidization of flexible 4,4′-oxydianiline (ODA) and biphenyl-tetracarboxylic acid dianhydride (BPDA) monomers. Replacing 50 mol% of the ODA with a more rigid DMBZ in the oligomer backbone gives aerogels with improved strength, enhanced hydrophobicity, and lower dielectric constant .

Results or Outcomes: The resulting aerogels exhibit outstanding mechanical flexibility, excellent strength, ultralow thermal conductivity, lightweight, superior service temperature, ultralow dielectric constant, and excellent self-extinguishing behavior .

Application in Organic Electronics

Specific Scientific Field: Organic Electronics

Summary of the Application: 2,2’-Dimethylbenzidine is used in the deposition of thin films of organic hole transporting materials, which are widely used as semiconductor layers in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Methods of Application or Experimental Procedures: High-quality, homogeneous, and compact thin films of this compound series were prepared by a physical vapor deposition procedure .

Results or Outcomes: The thin films prepared showed an amorphous structure and high thermal stability in the glassy state. The semiconducting behavior of this class of π-conjugated materials was investigated through UV–vis characterization by the determination of optical band gaps .

Application in the Production of Transparent Semi-Alicyclic Polyimide Nanocomposite Films

Summary of the Application: 2,2’-Dimethylbenzidine is used in the production of colorless and transparent polyimide (CPI) films. These films have excellent thermal and ultraviolet (UV) resistance, making them highly desirable in advanced optoelectronic fields, such as flexible substrates for photovoltaic devices .

Methods of Application or Experimental Procedures: A CPI-0 film is first prepared from hydrogenated pyromellitic dianhydride (HPMDA) and 2,2’-Dimethylbenzidine via a one-step polycondensation procedure.

Results or Outcomes: The CPI-D nanocomposite films showed apparently enhanced UV exposure stability via incorporation of the 791 additives .

Application in the Production of Polyimide Aerogels with Urea Links

Summary of the Application: 2,2’-Dimethylbenzidine can be used to modify the rigidity or flexibility of polyimide aerogels by introducing a spacer with aliphatic linkages .

Application in the Production of Transparent Thin Film Polyimide Aerogels

Methods of Application or Experimental Procedures: The PI aerogel network is formed through imidization of flexible 4,4′-oxydianiline (ODA) and biphenyl-tetracarboxylic acid dianhydride (BPDA) monomers. Replacing 50 mol% of the ODA with a more rigid 2,2’-dimethylbenzidine (DMBZ) in the oligomer backbone gives aerogels with improved strength, enhanced hydrophobicity, and lower dielectric constant .

Application in the Production of Semi-Alicyclic Polyimide Nanocomposite Films

Summary of the Application: 2,2’-Dimethylbenzidine is used in the production of colorless and transparent semi-alicyclic polyimide (CPI) films. These films have excellent thermal and ultraviolet (UV) resistance, making them highly desirable in advanced optoelectronic fields, such as flexible substrates for photovoltaic devices .

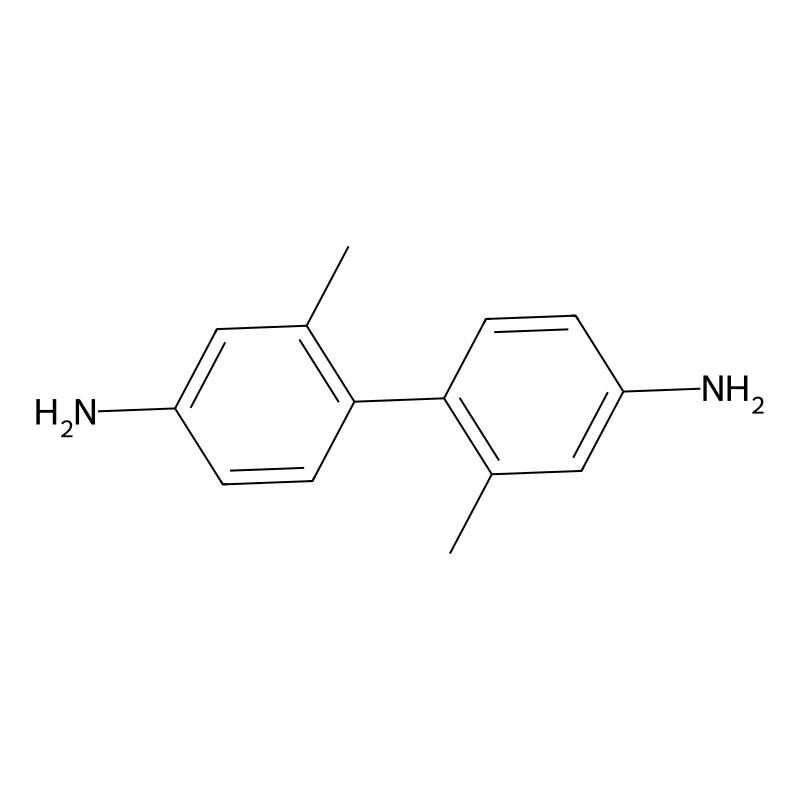

2,2'-Dimethylbenzidine, also known as 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine, is an organic compound with the molecular formula C₁₄H₁₆N₂ and a CAS number of 84-67-3. This compound is a biphenyl derivative characterized by two amine groups and two methyl substituents on the biphenyl structure. It appears as a white to off-white powder with a melting point of approximately 106 °C. The compound is primarily used as a building block in the synthesis of polyimides and other materials due to its unique chemical properties and structural characteristics .

- Nucleophilic Substitution: It reacts with diphenylacetaldehyde in the presence of camphorsulfonic acid to form an enamine through nucleophilic substitution followed by dehydration. This reaction is significant for synthesizing compounds used in electronic applications .

- Polymerization: The compound serves as a precursor for polyimides, which are polymers noted for their thermal stability and electrical insulating properties. The branched methyl groups contribute to lower dielectric constants in these polymers, enhancing their performance in telecommunications and electronic devices .

The synthesis of 2,2'-dimethylbenzidine can be achieved through several methods:

- Direct Amination: The biphenyl structure can be synthesized through direct amination of 2,2-dimethylbromobenzene using ammonia or primary amines under specific conditions.

- Reduction Reactions: Starting from nitro derivatives of biphenyls, reduction reactions can yield diamines like 2,2'-dimethylbenzidine.

- Catalyzed Reactions: Utilizing catalysts such as palladium on carbon can facilitate the hydrogenation of nitro compounds to obtain the desired diamine structure .

The primary applications of 2,2'-dimethylbenzidine include:

- Polyimide Synthesis: Used as a building block for low dielectric constant polyimides suitable for telecommunications and electronic devices.

- Hole Transport Layers: Employed in organic photovoltaics as a hole transport material due to its favorable electronic properties .

- Chemical Sensors: Its reactivity makes it useful in developing sensors for detecting various chemical substances .

Interaction studies involving 2,2'-dimethylbenzidine focus on its reactivity with other chemicals and its role in polymer matrices. For instance:

- In solar cell applications, the compound's interactions with light and charge carriers enhance hole mobility.

- Studies have shown that when incorporated into polymer networks, it affects the thermal and mechanical properties of the resulting materials .

Several compounds share structural similarities with 2,2'-dimethylbenzidine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Benzidine | 92-87-5 | Known carcinogen; used historically in dye production. |

| o-Tolidine | 119-93-7 | Similar structure; associated with toxicity concerns. |

| 3,3'-Dimethylbenzidine | 119-93-7 | Shares similar reactivity; used in dye applications. |

| 4-Amino-3-methylphenol | 123-30-8 | Used in dye synthesis; different functional groups. |

Uniqueness of 2,2'-Dimethylbenzidine: Unlike benzidine and o-tolidine, which have been heavily studied for their toxicological profiles and carcinogenicity, 2,2'-dimethylbenzidine has not been classified as a carcinogen but still requires careful handling due to its structural similarities to potentially harmful compounds. Its unique application in low-dielectric polyimides sets it apart from other related compounds that may not possess similar properties.

The thermal behavior of 2,2'-dimethylbenzidine demonstrates exceptional stability characteristics that make it valuable for high-temperature applications. The compound exhibits a melting point range of 104-108°C, with literature values extending from 105-131°C depending on purity and measurement conditions [5] [2] [6]. The predicted boiling point is approximately 344°C [6], indicating substantial thermal stability under normal processing conditions.

Thermal decomposition studies reveal that 2,2'-dimethylbenzidine maintains structural integrity up to approximately 340°C, with decomposition temperatures varying between 340-414°C depending on the specific derivative and environmental conditions [4] [7]. In polyimide applications, the compound demonstrates thermal stability up to 300°C, with enhanced glass transition temperatures observed in polymer systems [4]. For example, polyimide composites incorporating 2,2'-dimethylbenzidine achieve glass transition temperatures of 414°C compared to 345°C for conventional methylene dianiline-based systems .

Phase behavior studies indicate that the methyl substituents at the 2,2'-positions disrupt crystal packing, resulting in predominantly amorphous polymer structures when incorporated into polyimide matrices [7]. This amorphous character contributes to enhanced solubility and processability while maintaining excellent thermal performance characteristics.

The thermal stability mechanisms involve the steric hindrance provided by the methyl groups, which reduces intermolecular interactions and prevents degradative processes that typically occur in unsubstituted benzidine derivatives. Thermal gravimetric analysis demonstrates that onset of decomposition depends primarily on backbone chemistry, with 2,2'-dimethylbenzidine showing superior stability compared to 4,4'-oxidianiline under comparable conditions [4].

Solubility Profile and Partition Coefficients

2,2'-Dimethylbenzidine exhibits limited aqueous solubility, being only slightly soluble in water [5] [8] [9]. The compound demonstrates enhanced solubility in organic solvents, particularly ethanol, diethyl ether, and dilute acid solutions [5] [8] [10]. This solubility profile reflects the compound's hydrophobic aromatic structure combined with the polar amino functional groups.

The octanol-water partition coefficient (LogP) for 2,2'-dimethylbenzidine is estimated to be in the range of 2.34-2.66 [9], indicating moderate lipophilicity. This partition coefficient suggests the compound will preferentially distribute into organic phases rather than aqueous environments, which is consistent with its observed solubility characteristics. The LogP value places 2,2'-dimethylbenzidine in an intermediate hydrophobicity range, making it suitable for applications requiring controlled solubility properties.

Solubility enhancement in acidic media results from protonation of the amino groups, forming water-soluble amine salts. The hydrochloride salt of 2,2'-dimethylbenzidine demonstrates significantly improved aqueous solubility, forming acidic solutions upon dissolution [11]. This pH-dependent solubility behavior is exploited in purification and processing procedures.

The vapor pressure of 2,2'-dimethylbenzidine is relatively low at 2.1×10⁻⁵ mmHg (2.8×10⁻³ Pa) at 25°C [9], indicating minimal volatility under ambient conditions. This low vapor pressure contributes to the compound's thermal stability and makes it suitable for high-temperature processing applications without significant sublimation losses.

Redox Properties and Electrophilic Reactivity

2,2'-Dimethylbenzidine demonstrates complex redox behavior that is highly dependent on solution pH and electrochemical conditions. The compound undergoes one-electron oxidation catalyzed by peroxidases such as thyroid peroxidase and horseradish peroxidase in the presence of hydrogen peroxide [12] [13]. The efficiency of oxidation increases with the number of methyl substituents on the benzidine molecule, which correlates with the redox potential values for the substrates studied [12].

Electrochemical characterization reveals pH-dependent redox behavior with distinct processes observed under different conditions [14] [15]. At highly acidic pH values (≤0.9), the compound exhibits a bielectronic process, while at pH ranges from 0 to 9, two single-electron transfers occur [14]. The redox potential varies with pH, showing stability windows for radical species formation and dismutation processes.

The electrochemical behavior involves the formation of quinoid structures through two-electron oxidation processes. Under acidic conditions, a concerted bielectronic process occurs with peak potential differences of approximately 40 mV, indicating rapid electron transfer kinetics [15]. At intermediate pH values, the system shows reversible monoelectronic processes with peak separations of 60 mV.

Oxidation mechanisms proceed through formation of stable radical cation intermediates, which can undergo further oxidation to form quinoid diimine structures. The stability of these intermediates depends on solution pH, with optimal stability observed in acidic media [14]. At basic pH values (≥9), the system becomes unstable with formation of uncharacterized electroactive species, making these conditions unsuitable for controlled redox applications [14].

The compound's electrophilic reactivity is enhanced by the electron-donating effects of the methyl substituents, which increase electron density on the aromatic rings and facilitate oxidative processes. This enhanced reactivity makes 2,2'-dimethylbenzidine particularly suitable for applications requiring controlled redox behavior, such as in organic redox flow batteries [14] [15].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 2,2'-dimethylbenzidine reveals characteristic patterns consistent with its biphenyl diamine structure [16] [17]. The aromatic protons appear in the typical aromatic region between 6.5-8.0 ppm, showing complex multipicity due to the substitution pattern and coupling between adjacent aromatic protons [17] [18]. The methyl groups attached to the 2,2'-positions resonate as singlets in the range of 2.0-2.5 ppm, reflecting their attachment to aromatic carbons [16] [17].

The amino protons typically appear as broad signals in the range of 3.5-6.0 ppm, with exact positions depending on solvent, concentration, and hydrogen bonding interactions [17] [19]. In deuterated chloroform, the NH₂ protons may exchange with trace water, leading to broadened or variable integration patterns.

¹³C Nuclear Magnetic Resonance spectroscopy provides direct structural information about the carbon framework [16] [20]. The aromatic carbons appear in the range of 120-140 ppm, with quaternary carbons typically observed at lower field due to their substitution pattern [20] [21]. The methyl carbons resonate around 20 ppm, consistent with alkyl groups attached to aromatic rings [16] [20].

The ¹³C spectrum typically shows reduced complexity compared to ¹H due to the symmetrical nature of the molecule, with equivalent carbon environments producing single resonances [21]. Carbon-proton coupling patterns in proton-coupled ¹³C spectra confirm the substitution pattern and aid in structural assignment.

Infrared Spectroscopy

Infrared spectroscopic analysis of 2,2'-dimethylbenzidine exhibits characteristic absorption bands that confirm the presence of amino and aromatic functional groups [16]. The N-H stretching vibrations appear as strong absorptions in the range of 3300-3500 cm⁻¹, typically showing symmetric and asymmetric stretching modes for the primary amine groups [16] [22].

Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, with multiple bands reflecting the substituted biphenyl system [16]. The C-H deformation modes for the methyl groups appear around 1350-1450 cm⁻¹, while aromatic C-H out-of-plane bending modes are observed in the 700-900 cm⁻¹ region [16].

The biphenyl C-C stretching vibration connecting the two aromatic rings typically appears around 1280-1320 cm⁻¹ . Additional bands in the fingerprint region (below 1500 cm⁻¹) provide characteristic patterns for compound identification and purity assessment.

Mass Spectrometry

Mass spectrometric analysis of 2,2'-dimethylbenzidine shows a molecular ion peak at m/z 212, corresponding to the molecular weight of the compound [23]. The molecular ion peak intensity is typically moderate to weak due to the tendency of aromatic amines to undergo fragmentation [23] [24].

Common fragmentation patterns include loss of methyl groups (m/z 197, loss of 15 mass units) and formation of aromatic fragments through cleavage of the biphenyl bond [23] [24]. The base peak often corresponds to rearranged aromatic fragments or protonated aromatic amine species.

Electron impact ionization typically produces characteristic fragmentation involving the loss of amino groups or methyl substituents, with subsequent rearrangement reactions leading to stable aromatic cation radicals [23]. The fragmentation pattern is influenced by the electron-donating effects of the methyl substituents, which stabilize positive charge development on the aromatic rings.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant